Diatrizoic acid I-131

Description

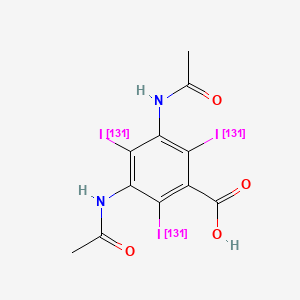

Structure

3D Structure

Properties

CAS No. |

15522-36-8 |

|---|---|

Molecular Formula |

C11H9I3N2O4 |

Molecular Weight |

625.92 g/mol |

IUPAC Name |

3,5-diacetamido-2,4,6-tris(131I)(iodanyl)benzoic acid |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12+4,13+4,14+4 |

InChI Key |

YVPYQUNUQOZFHG-LPJQMLIDSA-N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)O)[131I])NC(=O)C)[131I] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |

Origin of Product |

United States |

Fundamental Aspects of Radiolabeled Diatrizoic Acid in Research

Contextualization of Radioiodinated Compounds in Contemporary Chemical Biology Research

Radioiodinated compounds are crucial tools in modern chemical biology and nuclear medicine. nih.gov These are organic molecules where a stable iodine atom is replaced by one of its radioactive isotopes, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. acs.org This process, known as radioiodination, yields probes that are instrumental for a variety of applications, from diagnostic imaging to radiotherapy. acs.org

The choice of iodine radioisotope is dictated by the intended application. For instance, compounds labeled with Iodine-123 (¹²³I) are often used for Single Photon Emission Computed Tomography (SPECT) imaging, while those with Iodine-124 (¹²⁴I) are suited for Positron Emission Tomography (PET) imaging. acs.org Iodine-131 (¹³¹I), a beta emitter, is frequently employed in therapeutic applications, and Iodine-125 (¹²⁵I) is common in preclinical research and certain therapies. acs.orgnih.gov The versatility of radioiodine stems from the optimal half-lives of its isotopes, which are long enough to allow for synthesis and transport to medical facilities that may not have an on-site cyclotron for isotope production. nih.gov

A significant challenge with radioiodinated pharmaceuticals is the potential for in vivo deiodination, where the carbon-iodine bond breaks, leading to the accumulation of radioactivity in non-target tissues like the thyroid and stomach. nih.gov This can reduce the efficacy of imaging or therapy. nih.gov Consequently, a major focus of research in this area is the development of radioiodinated molecules with high metabolic stability. nih.gov

Rationale for Diatrizoic Acid as a Scaffold in Radiolabeled Probe and Agent Development

Diatrizoic acid serves as an excellent scaffold for the development of radiolabeled probes and agents due to its inherent chemical structure. ontosight.ai It is a derivative of benzoic acid, characterized by the presence of three iodine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring and two acetamido groups at the 3 and 5 positions. ontosight.ai This tri-iodinated structure is fundamental to its utility.

The chemical properties of the diatrizoic acid scaffold, including its high water solubility, make it a suitable candidate for various biological investigations. ontosight.aiwikipedia.org Its structure can be systematically modified to alter its biological distribution and clearance characteristics, allowing for the rational design of new imaging or therapeutic agents based on this core framework.

Evolution of Iodinated Compounds as Research Tools in Radiochemistry

The use of iodinated compounds in research has a long history, particularly in the field of nuclear medicine. researchgate.net The journey began with the discovery of iodine's radioisotopes, with Iodine-128 being one of the first to be produced and used. nih.gov Early methods for incorporating radioiodine into organic molecules often required harsh conditions, such as high temperatures and strong oxidizing agents. nih.govacs.org These methods were not suitable for sensitive or complex molecules.

Over the decades, significant progress has been made in the development of milder and more efficient radioiodination techniques. acs.org These include methods based on electrophilic and nucleophilic substitution reactions. nih.gov For example, the use of oxidizing agents like Chloramine-T to convert radioiodide into an electrophilic species that can then react with an aromatic ring was a significant advancement. researchgate.net Further refinements have led to solid-phase iodination methods and the use of organometallic precursors, which offer greater control over the reaction and higher yields. fao.org

The evolution of these synthetic methods has broadened the scope of molecules that can be successfully radiolabeled with iodine, leading to the development of a wide array of radiopharmaceuticals for imaging and therapy. nih.gov This continuous improvement in radiochemical techniques ensures that iodinated compounds will remain at the forefront of molecular imaging and targeted radiotherapy research. acs.org

Data Tables

Physicochemical Properties of Diatrizoic Acid I-131

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉I₃N₂O₄ |

| Molecular Weight | 625.92 g/mol |

| IUPAC Name | 3,5-diacetamido-2,4,6-tris(¹³¹I)iodanylbenzoic acid |

| CAS Number | 15522-36-8 |

Data sourced from PubChem. nih.gov

Commonly Used Radioisotopes of Iodine in Research

| Isotope | Half-Life | Type of Emission | Primary Application |

|---|---|---|---|

| ¹²³I | 13.2 hours | γ | SPECT Imaging |

| ¹²⁴I | 4.18 days | β+ | PET Imaging |

| ¹²⁵I | 59.4 days | Auger e⁻ | Preclinical Research & Therapy |

| ¹³¹I | 8.04 days | β⁻ | Therapy & Diagnosis |

Data compiled from multiple research articles. acs.orgnih.gov

Table of Compound Names

| Compound Name |

|---|

| 3,5-diaminobenzoic acid |

| 3,5-diacetamidobenzoic acid |

| Acetic anhydride (B1165640) |

| Amidotrizoate |

| Barium sulfate (B86663) |

| Benzoic acid |

| Chloramine-T |

| Diatrizoic acid |

| This compound |

| Gastrografin |

| Hypaque |

| Iodine monochloride |

| Iothalmate |

| Potassium iodochloride |

| Sodium Iodide I-131 |

Radiochemical Synthesis and Labeling Methodologies of Diatrizoic Acid I 131

Production Routes of Iodine-131 for Research Applications

The availability of high-purity Iodine-131 is a critical prerequisite for the successful synthesis of radiolabeled compounds like Diatrizoic Acid I-131. The primary methods for producing I-131 for research purposes involve nuclear reactors.

Reactor-Based Radionuclide Generation Mechanisms

Iodine-131 is predominantly produced in nuclear reactors through two main pathways: the fission of Uranium-235 (U-235) and the neutron irradiation of tellurium targets. news-medical.net

Fission of Uranium-235: I-131 is a significant fission product of U-235, with a yield of approximately 2.878%. wikipedia.org This method can produce large quantities of I-131. news-medical.net Following irradiation, the U-235 target is typically stored for a period to allow for the decay of short-lived radioisotopes before chemical processing. news-medical.net

Neutron Irradiation of Tellurium: A more common and often more convenient method for producing I-131 for radiopharmaceutical use involves the neutron bombardment of natural tellurium, specifically the Tellurium-130 (¹³⁰Te) isotope, which has a natural abundance of about 34%. wikipedia.orgworldresearchersassociations.com The ¹³⁰Te captures a neutron to become Tellurium-131 (¹³¹Te), which then rapidly decays via beta emission to form Iodine-131. wikipedia.orgiaea.org The nuclear reaction can be summarized as follows:

¹³⁰Te (n,γ) → ¹³¹Te → ¹³¹I + β⁻

Tellurium dioxide (TeO₂) is a commonly used target material for this process. researchgate.netiaea.org This method is favored for its relative simplicity and the high purity of the resulting I-131, as most other tellurium isotopes transform into stable isotopes upon neutron capture. wikipedia.org

Isotopic Separation and Purification Techniques

After its production in a nuclear reactor, Iodine-131 must be separated from the target material and any other byproducts to achieve the high purity required for medical and research applications.

Dry Distillation: This is a frequently employed method for separating I-131 from irradiated tellurium targets. wikipedia.orgiaea.org The process leverages the high volatility of iodine. The irradiated tellurium target, often in the form of tellurium dioxide, is heated, causing the I-131 to sublimate. wikipedia.orggoogle.com The volatilized iodine is then collected, often by trapping it in a dilute alkaline solution, such as sodium hydroxide, to form sodium iodide (Na¹³¹I). wikipedia.orgiaea.org

Wet Distillation: In this method, the irradiated tellurium target is dissolved in an acidic solution, often with an oxidizing agent. iaea.orgiaea.org The I-131 is then distilled from the solution. iaea.org For example, dissolving the target in a mixture of sulfuric acid and chromic acid, followed by reduction and distillation, is one approach. iaea.org

Ion Exchange Chromatography: This technique offers a simpler alternative to distillation methods. worldresearchersassociations.com After dissolving the irradiated target, the solution can be passed through an ion exchange resin column. worldresearchersassociations.com For instance, an anion exchanger like Dowex-1x8 can be used to retain the iodide ions, which can then be eluted with a suitable solvent, resulting in a high-purity Na¹³¹I solution. worldresearchersassociations.com Studies have shown that this method can yield radiochemical purity exceeding 99%. worldresearchersassociations.com

| Purification Method | Principle | Advantages | Disadvantages |

| Dry Distillation | Sublimation of volatile iodine from heated target | High purity, relatively simple | Requires specialized equipment for high temperatures |

| Wet Distillation | Dissolution of target and distillation of iodine | Effective for various target forms | Can be complex, may introduce impurities |

| Ion Exchange | Selective binding of iodide to a resin | Simple, high purity achievable | May require specific resin and eluent optimization |

Strategies for Radioiodination of Diatrizoic Acid with Iodine-131

Once high-purity Iodine-131 is obtained, it can be incorporated into the diatrizoic acid molecule. The tri-iodinated benzene (B151609) ring structure of diatrizoic acid presents opportunities for direct radioiodination. nih.gov

Direct Radioiodination Approaches

Direct radioiodination involves the direct reaction of a radioactive iodine species with the diatrizoic acid molecule.

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the context of radioiodination, an electrophilic form of Iodine-131 (e.g., I⁺) is generated and reacts with the electron-rich aromatic ring of a precursor molecule. nih.gov

For molecules containing activating groups (electron-donating substituents), this reaction can proceed readily. wikipedia.org While diatrizoic acid itself is a highly substituted and somewhat deactivated ring, the principles of electrophilic substitution are central to many radioiodination strategies. Oxidizing agents like Chloramine-T or Iodogen are commonly used to convert the radioiodide (¹³¹I⁻) into an electrophilic species capable of attacking the aromatic ring. nih.govresearchgate.net The general mechanism involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.org

Halogen exchange, also known as the Finkelstein reaction for alkyl halides, can be adapted for aryl halides under specific conditions, often mediated by a metal catalyst. nih.gov This method involves the substitution of a non-radioactive halogen atom on the aromatic ring with a radioactive iodine isotope.

In the case of preparing this compound, a precursor molecule where one or more of the iodine atoms are a different, non-radioactive halogen (e.g., bromine or chlorine) or a stable iodine isotope could theoretically be used. The reaction would then involve heating this precursor with a source of radioiodide, such as Na¹³¹I. Copper salts have been shown to catalyze such halogen exchange reactions in aryl halides. nih.gov The deiodination of diatrizoic acid has been observed to be catalyzed by Cu(II), suggesting the feasibility of a copper-catalyzed exchange process. researchgate.net This approach can be particularly useful when direct electrophilic substitution is not efficient or leads to undesirable side products. The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high radiochemical yields and purity. nih.gov

Indirect Radiolabeling through Precursors and Conjugation

The incorporation of Iodine-131 (I-131) into diatrizoic acid is often achieved through indirect methods, which involve the synthesis of a precursor molecule that is later conjugated with the radioisotope. This approach allows for greater control over the labeling process and can enhance the stability of the final radiolabeled compound.

Precursor Synthesis for I-131 Incorporation

The synthesis of a suitable precursor is a critical first step in the indirect radiolabeling of diatrizoic acid. This typically involves creating a derivative of diatrizoic acid that can readily react with I-131. A common strategy is the synthesis of a precursor containing a leaving group that can be easily displaced by the radioactive iodide. For instance, a non-radioactive bromo- or chloro-analog of diatrizoic acid can be synthesized. This precursor is then subjected to a nucleophilic substitution reaction with I-131, where the radioiodine displaces the halogen, resulting in the desired this compound.

Another approach involves the use of organometallic precursors, such as a trialkylstannyl derivative of diatrizoic acid. These precursors can undergo electrophilic radioiododestannylation, a reaction where radioiodine cleaves the carbon-tin bond to form the carbon-iodine bond, incorporating I-131 into the aromatic ring with high efficiency and specificity. The choice of precursor is dictated by factors such as the desired reaction conditions, the required radiochemical yield, and the ease of purification of the final product.

Linker Chemistry and Radioligand Conjugation

In some applications, a linker or spacer molecule is introduced between the diatrizoic acid core and the I-131 label. This is particularly relevant when diatrizoic acid is being developed as part of a larger molecular entity, such as a targeted radiopharmaceutical. The linker can serve several purposes, including improving the pharmacokinetic properties of the molecule, providing a more accessible site for radiolabeling, and minimizing steric hindrance that might interfere with the biological activity of the parent molecule.

The chemistry of these linkers is diverse and can be tailored to the specific application. Common linker strategies involve the use of bifunctional chelating agents or other reactive groups that can be attached to both the diatrizoic acid molecule and the radioisotope. For example, a linker with a terminal amine or carboxyl group can be conjugated to a modified diatrizoic acid molecule, while another functional group on the linker can be used for the attachment of I-131. The conjugation chemistry must be carefully selected to ensure a stable bond is formed and that the biological properties of the diatrizoic acid derivative are not compromised.

Radiochemical Characterization and Stability Assessment of this compound Conjugates

Once synthesized, it is imperative to thoroughly characterize the this compound conjugate to ensure its purity and stability.

Analytical Techniques for Radiochemical Purity Determination

A variety of analytical techniques are employed to determine the radiochemical purity of this compound. Radiochemical purity is a measure of the proportion of the total radioactivity that is present in the desired chemical form.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. nih.gov A standard HPLC method can be cumbersome and time-consuming. nih.gov By using a radiation detector in series with a conventional UV detector, it is possible to separate the radiolabeled diatrizoic acid from any unlabeled precursors, free I-131, and other radiochemical impurities. nih.gov The retention times and peak areas provide quantitative information about the purity of the sample. nih.gov

Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for assessing radiochemical purity. mdpi.com In this technique, the sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner. mdpi.com This allows for the separation of the labeled compound from impurities based on their differential migration. mdpi.com Studies have shown that for sodium iodide 131I oral solution, a TLC scanner method can be optimized for parameters like injection volume and radioactive concentration to ensure accurate purity determination. mdpi.comresearchgate.net

| Analytical Technique | Principle | Key Findings for I-131 Labeled Compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Standard method for determining radiochemical purity, though can be time-consuming. nih.gov |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a stationary phase. | A rapid and effective method. mdpi.com For sodium iodide 131I, the method is selective for the iodide band (Rf 0.8) and can detect impurities like iodate (B108269) (Rf 0.6). researchgate.net |

Investigation of In Vitro Radiolytic Stability

Radiolytic decomposition, the breakdown of a compound due to the radiation it emits, is a significant concern for radiopharmaceuticals. The in vitro stability of this compound must be evaluated to ensure that it remains intact from the time of its preparation to its intended use.

Stability studies are typically conducted by storing the radiolabeled compound under defined conditions (e.g., temperature, concentration) and analyzing its radiochemical purity at various time points. For instance, a study on [131I]o-iodohippurate, a related radiopharmaceutical, evaluated decomposition due to both temperature and self-absorbed radiation. nih.gov The extent of decomposition was predicted and then confirmed through extended storage, demonstrating a reliable method for assessing stability. nih.gov Such studies help to establish the shelf-life and appropriate storage conditions for the radiopharmaceutical.

Comparative Analysis of Iodine Radioisotopes in Diatrizoic Acid Labeling

While this article focuses on I-131, other radioisotopes of iodine, such as I-123, I-124, and I-125, are also used in nuclear medicine. iaea.orgnih.gov The choice of isotope depends on the intended application, with each having distinct physical properties. nih.govnih.gov

| Radioisotope | Half-life | Principal Photon Energy (keV) | Primary Emission | Common Application |

| I-123 | 13.22 hours | 159 | Gamma | Diagnostic Imaging (SPECT) |

| I-124 | 4.18 days | 511 | Positron | Diagnostic Imaging (PET) |

| I-125 | 59.4 days | 35 | Gamma | In vitro assays, brachytherapy |

| I-131 | 8.02 days | 364 | Beta and Gamma | Therapy and Diagnostic Imaging |

I-131 is frequently used for therapeutic applications due to its beta emission, which deposits energy locally in target tissues. nih.gov Its accompanying gamma emission allows for imaging. nih.gov However, for purely diagnostic imaging, I-123 is often preferred as it provides better image quality with a lower radiation dose to the patient due to its shorter half-life and lack of beta emission. nih.gov I-124 is a positron emitter, making it suitable for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and resolution than the Single Photon Emission Computed Tomography (SPECT) used with I-123 and I-131. nih.gov I-125, with its long half-life and low-energy gamma emission, is typically used for in vitro radioimmunoassays and as a source for brachytherapy. nih.gov

A comparative study of image quality showed that I-123 generally provides the best results for SPECT imaging, while I-131 offers the worst, partly due to septal penetration from its high-energy photons. nih.gov I-124 was found to have excellent imaging properties for PET. nih.gov The selection of the iodine radioisotope for labeling diatrizoic acid is therefore a critical decision that balances the need for effective diagnosis or therapy with considerations of image quality and radiation safety.

Methodological Considerations for I-131 Versus I-123, I-124, and I-125 in Probe Development

The synthesis of radioiodinated compounds can be achieved through various methods, including direct and indirect labeling. numberanalytics.com Direct iodination involves the direct incorporation of the iodine isotope into the molecule, while indirect methods utilize a prosthetic group that is first labeled and then attached to the target molecule. numberanalytics.com For diatrizoic acid, which contains a tri-iodinated benzene ring, the introduction of a radioactive iodine isotope would typically involve isotopic exchange or de-iodination/re-iodination strategies.

The choice between I-131, I-123, I-124, and I-125 for labeling diatrizoic acid hinges on the intended application, whether it be for therapeutic purposes or for different imaging modalities like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Iodine-131 (I-131) is a widely recognized isotope with a half-life of 8.02 days. wikipedia.org It decays via beta emission, which is responsible for about 90% of its radiation damage to tissue, making it a suitable candidate for therapeutic applications. wikipedia.org The accompanying gamma emission allows for imaging, although the high energy of its principal photon (364 keV) is not optimal for modern gamma cameras and can lead to lower image quality due to collimator penetration. nih.govnih.gov While still used for some diagnostic imaging due to its low cost and wide availability, its beta emission results in a higher radiation dose to the patient compared to other purely gamma-emitting isotopes. wikipedia.orgcancernetwork.com

Iodine-123 (I-123) , with a shorter half-life of 13.2 hours, is often preferred for diagnostic imaging. nih.gov It decays by electron capture and emits a 159 keV gamma ray, which is ideal for SPECT imaging and provides superior image quality compared to I-131. nih.govnih.govresearchgate.net The absence of beta emission results in a lower radiation dose to the patient. cancernetwork.com However, I-123 is more expensive and less readily available than I-131. cancernetwork.comnih.gov Its production in a cyclotron can also result in contamination with other iodine isotopes, such as I-124. nih.gov

Iodine-124 (I-124) is a positron-emitting isotope with a half-life of 4.18 days, making it suitable for PET imaging. wikipedia.org PET scans generally offer better image quality and sensitivity than SPECT. nih.gov Research has shown that I-124 PET-CT scans can be more accurate than I-123 scans for detecting certain types of cancer. cancerresearchuk.org However, the production of I-124 can be complex, and it may be contaminated with longer-lived isotopes like I-125. nih.gov

Iodine-125 (I-125) has a longer half-life of 59.4 days and decays via electron capture, emitting low-energy gamma photons. wikipedia.org This long half-life and less penetrating radiation make it useful for in-vitro radioimmunoassays and for brachytherapy, where encapsulated sources are implanted directly into a tumor. wikipedia.org For diagnostic imaging, its long half-life would lead to a prolonged radiation dose to the patient, making it less ideal than I-123.

The following table provides a comparative overview of the key properties of these iodine isotopes:

| Isotope | Half-Life | Decay Mode | Principal Photon Energy (keV) | Primary Application |

| I-131 | 8.02 days wikipedia.org | β-, γ wikipedia.org | 364 nih.gov | Therapy, Imaging wikipedia.org |

| I-123 | 13.2 hours nih.gov | EC, γ nih.gov | 159 nih.gov | Imaging (SPECT) nih.gov |

| I-124 | 4.18 days wikipedia.org | β+, EC, γ wikipedia.org | 511 (from β+) | Imaging (PET) wikipedia.org |

| I-125 | 59.4 days nih.gov | EC, γ wikipedia.org | 35 | Brachytherapy, In-vitro assays wikipedia.org |

EC = Electron Capture, β- = Beta minus emission, β+ = Positron emission, γ = Gamma emission

Detailed Research Findings:

Studies comparing these isotopes have consistently highlighted the trade-offs between image quality, radiation dose, cost, and availability.

I-123 vs. I-131: For diagnostic purposes, I-123 is generally considered superior to I-131 due to its better image quality and lower radiation dose. researchgate.net While I-131 is more cost-effective and accessible, its high-energy gamma rays lead to poorer spatial resolution. cancernetwork.comnih.gov Research has shown that I-123 diagnostic scans can be more sensitive than I-131 scans. researchgate.net One study found that I-123 images revealed all 35 foci in the thyroid bed and neck of patients, while I-131 scans only showed 32 of the 35. researchgate.net

I-124 in PET Imaging: I-124 offers the advantages of PET imaging, including higher sensitivity and resolution. nih.gov A study comparing I-123, I-124, and I-131 concluded that I-124 provided the best imaging properties. nih.gov Another trial found I-124 PET-CT to be more accurate in identifying neuroblastoma than I-123 scans. cancerresearchuk.org

Labeling Chemistry: The fundamental chemistry for labeling with these isotopes is similar, often involving electrophilic iodination or isotope exchange reactions. numberanalytics.comiaea.org However, the specific activity and purity of the final radiolabeled diatrizoic acid can be influenced by the production method of the radionuclide. For instance, achieving high specific activity with I-131 can be a challenge. numberanalytics.com

Chemical Modification and Nanoconjugation of Diatrizoic Acid for Enhanced Research Applications

Synthetic Pathways for Diatrizoic Acid Derivatization

The ability to chemically modify the diatrizoic acid molecule is fundamental to its application in advanced research. Derivatization allows for the attachment of targeting ligands, nanoparticles, and other functional moieties.

Traditional Acylation Approaches for Core Structure Synthesis

The synthesis of the diatrizoic acid core, 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, relies on established organic chemistry principles. The process typically begins with a benzoic acid derivative, which undergoes iodination and subsequent acylation reactions.

A key intermediate in this process is 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com The synthesis of this intermediate can be achieved by reacting 3,5-diaminobenzoic acid with potassium iodide and an oxidizing agent like hydrogen peroxide in an acidic medium. patsnap.com Once the tri-iodinated diamino core is formed, the final step involves the acylation of the two amine groups. This is commonly achieved using acetic anhydride (B1165640) or acetyl chloride. google.compatsnap.com The Friedel-Crafts acylation, a classic method for attaching acyl groups to aromatic rings, provides the fundamental chemical principles for this transformation, although direct application to the highly substituted and deactivated diatrizoic acid core requires specific conditions. sigmaaldrich.com A typical laboratory-scale synthesis might involve reacting the 3,5-diamino-2,4,6-triiodobenzoic acid with acetic acid and thionyl chloride, followed by hydrolysis to yield diatrizoic acid. patsnap.com These traditional methods, while effective, often involve multiple steps and purification processes. patsnap.com

Solid-Phase Synthesis Techniques for Functionalized Diatrizoic Acid

To improve efficiency and simplify purification, solid-phase synthesis techniques have been adapted for preparing diatrizoic acid and its derivatives. google.com This methodology involves attaching a starting material to a solid support, typically a polymer resin, and then carrying out the sequence of chemical reactions. lsu.edu

In one approach, 3,5-diaminobenzoic acid is first anchored to a hydroxymethyl resin. google.com The subsequent iodination and acylation reactions are performed on this resin-bound molecule. The key advantage is that excess reagents and by-products can be easily washed away after each step, streamlining the purification process. lsu.edu After the synthesis is complete, the final diatrizoic acid product is cleaved from the resin. google.com This solid-phase approach is not only efficient for synthesizing the basic diatrizoic acid structure but is also highly adaptable for creating a library of functionalized derivatives by using different acylating agents or by modifying the core structure before cleavage from the support. researchgate.netmdpi.com

| Synthesis Stage | Solid-Phase Method | Key Reagents/Components | Advantage | Reference |

| Anchoring | Esterification | 3,5-diaminobenzoic acid, hydroxymethyl resin, NaOH | Immobilization of starting material | google.com |

| Iodination | Electrophilic Iodination | Resin-bound substrate, Iodine monochloride, Triethylamine | Reaction on a solid support | google.com |

| Acylation | N-Acylation | Resin-bound triiodide, Acetic anhydride, Triethylamine | Introduction of acetyl groups | google.com |

| Cleavage | Acidolysis | Diatrizoic acid-bound resin, Trifluoroacetic acid | Release of the final product | google.com |

Introduction of Reactive Moieties (e.g., Amine) for Bioconjugation

For diatrizoic acid to be conjugated to biological molecules or nanoparticles, it must first be equipped with a reactive functional group, often an amine (-NH2). This process is known as functionalization. One strategy involves modifying the existing carboxyl group (-COOH) of diatrizoic acid or, more commonly, conjugating the diatrizoic acid to a molecule that already possesses amine groups.

For instance, diatrizoic acid can be chemically activated and then reacted with amine-terminated molecules. A standard method uses carbodiimide (B86325) chemistry, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to activate the carboxyl group of diatrizoic acid, allowing it to form a stable amide bond with an amine-containing substance. rsc.org This creates a new derivative with a terminal amine group, ready for subsequent conjugation reactions. The introduction of such reactive handles is a critical step that transforms the diatrizoic acid core into a versatile building block for more complex research probes. nih.gov

Development of Diatrizoic Acid-Based Nanoparticle Systems for Research

The conjugation of functionalized diatrizoic acid to nanoparticle systems dramatically enhances its potential for advanced research applications, combining the properties of the iodine-rich molecule with the unique physical and chemical characteristics of nanomaterials.

Conjugation to Gold Nanoparticles for Advanced Research Probes

Gold nanoparticles (AuNPs) are widely used in biomedical research due to their unique optical properties, stability, and low toxicity. rsc.org Conjugating diatrizoic acid to AuNPs creates a hybrid probe with significant potential. The high atomic number of both gold and iodine can be leveraged for imaging research.

The conjugation process often involves first modifying the AuNPs or a stabilizing agent with diatrizoic acid. In one study, amine-terminated dendrimers were first modified with diatrizoic acid, and these dendrimer-diatrizoic acid conjugates were then used as templates to form stable gold nanoparticles. researchgate.netnih.gov Another approach could involve synthesizing AuNPs and then attaching a diatrizoic acid derivative that has been functionalized with a thiol (-SH) group, which forms a strong bond with the gold surface. nih.gov The resulting diatrizoic acid-AuNP conjugates are advanced probes for specialized research imaging studies. nih.gov

| Nanoparticle System | Conjugation Strategy | Resulting Probe | Potential Research Application | Reference |

| Gold Nanoparticles (AuNPs) | Dendrimer-templated synthesis | Diatrizoic acid-linked dendrimer-entrapped AuNPs | Enhanced probes for advanced imaging research | researchgate.netnih.gov |

Integration with Polymeric Nanoparticles and Dendrimers

Beyond gold, diatrizoic acid can be integrated with various polymeric nanostructures, including polymeric nanoparticles and dendrimers, to create multifunctional research platforms. nih.gov Dendrimers, in particular, are highly branched, tree-like molecules with a well-defined structure and numerous surface functional groups. nih.gov

A common strategy involves covalently attaching diatrizoic acid to the surface of amine-terminated poly(amidoamine) (PAMAM) dendrimers. researchgate.netnih.gov The carboxyl group of diatrizoic acid is activated and reacted with the primary amine groups on the dendrimer periphery, resulting in a dendrimer extensively coated with diatrizoic acid molecules. This approach was used to create fifth-generation (G5) PAMAM dendrimers modified with diatrizoic acid, which were then used to template the formation of gold nanoparticles. researchgate.netnih.gov Similarly, diatrizoic acid has been conjugated to other nanoparticles like LAPONITE® nanodisks after functionalizing the disks with amine groups. rsc.org These integrations result in highly stable and functional nanoparticle systems for sophisticated research applications. rsc.org

Encapsulation Strategies for Diatrizoic Acid in Micro- and Nanosystems

The encapsulation of active compounds like Diatrizoic Acid within micro- and nanosystems is a strategy employed to enhance stability, control release, and improve functionality. These technologies can be broadly categorized into "top-down" methods, where particle size is reduced, and "bottom-up" approaches that build nanoparticles from molecular components. nih.gov A variety of techniques are available, each offering distinct advantages for creating delivery systems for both hydrophilic and lipophilic compounds. nih.gov

Commonly used encapsulation methods that could be applied to Diatrizoic Acid include:

Emulsification: This top-down approach involves creating an emulsion (e.g., oil-in-water) containing the compound of interest, which is then solidified to form nano- or microcapsules. nih.govnih.gov

Ionic Gelation: A simple and mild technique, ionic gelation involves the interaction between a charged polymer and a polyanion, leading to the formation of inter- and intramolecular cross-linkages. nih.govnih.gov This method avoids the use of harsh chemicals or high temperatures. nih.gov For instance, chitosan, a polycationic polymer, can be cross-linked with an anionic agent like tripolyphosphate (TPP) to form nanoparticles instantly upon mixing. nih.gov

Coacervation: This technique involves the phase separation of a polymer solution to form a dense, polymer-rich phase that encapsulates the core material. nih.gov

Liposome (B1194612) Entrapment: Liposomes are vesicles composed of lipid bilayers that can encapsulate both water-soluble and lipid-soluble substances. nih.gov This method is particularly relevant for creating advanced drug delivery systems.

pH-Responsive Microspheres: A more advanced strategy involves encapsulating drug-loaded liposomes within a larger, pH-sensitive microsphere. One study detailed a novel liposome-in-microsphere (LIM) formulation where liposomes were protected within a solid shell of Eudragit S100, a pH-responsive polymer. researchgate.net This dual-layer system is designed to prevent the release of the encapsulated content in acidic environments, such as the stomach, and trigger release under the conditions of the large intestine. researchgate.net

These methods provide a versatile toolbox for developing micro- and nanosystems for Diatrizoic Acid, potentially improving its application in research through enhanced stability and controlled delivery.

Remote Loading Techniques for Diatrizoic Acid Derivatives into Liposomal Constructs

Remote loading, also known as active loading, is a highly efficient method for encapsulating compounds within pre-formed liposomes. nih.govgoogle.com This technique overcomes the limitations of passive loading methods, such as low encapsulation efficiency and drug leakage, often achieving near-quantitative loading of the desired agent. nih.gov The fundamental principle of remote loading involves using a transmembrane electrochemical gradient to drive the accumulation of a compound inside the liposome. google.com

For a compound like Diatrizoic Acid, which is not naturally amenable to conventional remote loading, chemical modification is a necessary first step. dtu.dkresearchgate.net Researchers have successfully synthesized an amino-functionalized derivative of Diatrizoic Acid, referred to as Amino-Diatrizoate (ADA). dtu.dkresearchgate.net The introduction of a primary amine group to the Diatrizoic Acid structure enables it to be actively loaded into liposomes using a transmembrane pH gradient. dtu.dkresearchgate.net This modification allows the derivative to traverse the lipid membrane in its neutral state and subsequently become trapped within the liposome's aqueous core. dtu.dk

pH Gradient-Mediated Loading Mechanisms and Optimization

The pH gradient-mediated loading of the Amino-Diatrizoate (ADA) derivative is a prime example of a sophisticated remote loading strategy. dtu.dk This mechanism relies on the principle that a weakly basic, ionizable compound can exist in both a membrane-permeable (uncharged) and a membrane-impermeable (charged) form, depending on the pH. researchgate.net

The process is initiated by preparing liposomes with an acidic interior and a neutral exterior, thus establishing a significant pH gradient across the lipid bilayer. liposomes.ca This acidic interior can be created using a high concentration of an entrapped buffer, such as citrate, or by using an ammonium (B1175870) sulfate (B86663) gradient. dtu.dkliposomes.caliposomes.ca

The loading mechanism proceeds as follows:

The unprotonated, neutral form of the ADA derivative, which is present at the neutral external pH, can freely diffuse across the liposome's lipid membrane. dtu.dkresearchgate.net

Once inside the acidic interior of the liposome, the primary amine group on the ADA molecule becomes protonated. dtu.dkliposomes.ca

This protonation converts the molecule into its charged, ionized form, which is significantly less permeable to the lipid membrane. researchgate.net

This process effectively traps the ADA derivative inside the liposome, leading to its accumulation at high concentrations against a concentration gradient. dtu.dkliposomes.ca

Optimization of this loading process is critical to achieving high efficiency. Research has shown that by optimizing conditions, quantitative loading efficiencies of over 99% can be achieved for the ADA derivative. dtu.dk Key factors for optimization include temperature and the lipid composition of the liposomes. liposomes.ca Furthermore, the permeability of the liposomal bilayer can be enhanced by incorporating agents like ethanol, which can improve drug loading rates, particularly in cholesterol-free liposome formulations. researchgate.net The stability of the pH gradient is crucial and depends on the buffering capacity of the liposome's interior; a high internal buffer concentration is required to absorb the protons consumed during the trapping of the drug, thereby maintaining the gradient. liposomes.ca

| Parameter | Finding | Source(s) |

| Derivative | Amino-Diatrizoate (ADA) was synthesized by introducing a primary amine group to Diatrizoic acid. | dtu.dkresearchgate.net |

| Loading Mechanism | Remote loading driven by a transmembrane pH gradient. | dtu.dk |

| Gradient Types | Ammonium sulfate-based and citrate-based pH gradients were successfully used. | dtu.dkresearchgate.net |

| pKa of Derivative | The pKa of the primary amine on the ADA derivative was determined to be 8.56. | dtu.dkresearchgate.net |

| Loading Efficiency | Quantitative loading efficiencies (>99%) were achieved under optimized conditions. | dtu.dk |

Molecular and Cellular Research Methodologies Using Diatrizoic Acid I 131

In Vitro Cellular Interaction Studies with Radiolabeled Diatrizoic Acid

The use of radiolabeled compounds such as Diatrizoic Acid I-131 is instrumental in elucidating the cellular and molecular interactions of iodinated contrast media. These studies provide foundational knowledge on how these agents behave at a cellular level, independent of systemic physiological effects.

Understanding how this compound enters cells is fundamental to comprehending its mechanism of action. In vitro studies utilizing model cell lines, such as the human-derived immortalized proximal tubule epithelial cell line (HK-2), are pivotal for this purpose. nih.gov The HK-2 cell line is considered a suitable model as it retains many of the phenotypic and functional characteristics of human proximal tubule cells. nih.gov

While the precise uptake mechanisms for this compound are not fully elucidated, research on similar compounds in renal cell lines provides some insights. The uptake of substances in proximal tubule cells can occur through various active transport systems and passive mechanisms. mdpi.com For instance, the uptake of some compounds is an energy-dependent process, which can be demonstrated by a significant reduction in cellular accumulation at lower temperatures that block active transport. mdpi.com Iodinated contrast media have been shown to cause direct damage to tubular cells, suggesting cellular entry is a key event. nih.gov The radiolabeling with Iodine-131 allows for sensitive detection and quantification of the compound's association with and entry into cells, which is essential for differentiating between membrane binding and internalization. nih.gov

Future research would likely focus on identifying the specific transporters or channels involved in the uptake of this compound in HK-2 cells, potentially through the use of specific transport inhibitors or gene silencing techniques.

Following cellular uptake, determining the subcellular localization of this compound is crucial for identifying potential intracellular targets and understanding the mechanisms of cytotoxicity. This is typically achieved by cell fractionation, where different organelles and cellular compartments are separated after exposure to the radiolabeled compound.

In studies with HK-2 cells exposed to diatrizoic acid, analysis of cellular fractions was performed to assess its effects on specific enzyme activities. nih.gov For example, the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, was measured in different cellular compartments. nih.gov A decrease in the activity of Copper-Zinc Superoxide Dismutase (Cu/Zn SOD), which is primarily located in the cytoplasm, was observed, while the activity of Manganese Superoxide Dismutase (MnSOD), located in the mitochondria, was not significantly changed. nih.gov This suggests that components within the cytoplasm are affected by the presence of diatrizoic acid.

The use of Iodine-131 as a radioactive tracer would allow for more direct tracking of the diatrizoic acid molecule itself within the cell, providing quantitative data on its accumulation in the nucleus, mitochondria, endoplasmic reticulum, and cytosol. This information is critical, as the localization of the radiolabeled compound to specific organelles, such as the mitochondria or the nucleus, can have significant implications for cellular function and viability. nih.gov

Identifying the molecular targets with which this compound interacts is key to understanding its biological effects. The binding of a drug or compound to cellular macromolecules, particularly proteins, is a critical determinant of its activity. frontagelab.com It is the unbound, or free, fraction of a compound that is generally considered to be pharmacologically active. frontagelab.com

The proposed mechanism for the cytotoxicity of iodine-containing compounds involves their interaction with amino acids in cell membrane proteins, leading to damage and a loss of membrane integrity. nih.gov Diatrizoic acid, as an organoiodine compound, may exert its effects through similar interactions. In vitro studies can be designed to investigate the binding of this compound to various cellular proteins. Techniques such as equilibrium dialysis or ultracentrifugation can be used to determine the extent of protein binding in different cellular fractions. frontagelab.com

Furthermore, investigations can be conducted to identify specific protein targets. This could involve affinity chromatography using a diatrizoic acid-linked matrix to isolate binding partners from cell lysates, followed by identification using mass spectrometry. Understanding the binding affinities of this compound to its molecular targets would provide a more precise understanding of its mechanism of action and the concentrations required to elicit a biological response.

Research into Molecular Mechanisms of Cellular Perturbation Induced by Diatrizoic Acid

Diatrizoic acid has been shown to induce a number of cellular disturbances that can lead to cell dysfunction and death. Research in this area is focused on delineating the specific molecular pathways that are perturbed by this compound.

A key mechanism of diatrizoic acid-induced cytotoxicity in renal tubular cells is the dysregulation of intracellular calcium homeostasis. nih.gov In vitro studies using the HK-2 cell line have demonstrated that exposure to clinically relevant concentrations of diatrizoic acid leads to an impairment of cellular function through the disruption of calcium signaling. nih.gov

The evidence for this comes from experiments where HK-2 cells were pretreated with modulators of calcium levels. nih.gov The use of an intracellular calcium chelator, BAPTA-AM, or an extracellular calcium chelator, EGTA, was shown to abrogate the mitochondrial damage induced by diatrizoic acid. nih.gov This indicates that the influx of extracellular calcium and the release of calcium from intracellular stores are both critical steps in the pathway of diatrizoic acid-induced cellular injury. nih.gov The activation of caspase-12, an enzyme associated with endoplasmic reticulum stress, further supports the role of perturbations in intracellular calcium stores in the observed cytotoxicity. nih.gov

Table 1: Effect of Calcium Modulators on Diatrizoic Acid-Induced Mitochondrial Damage in HK-2 Cells

| Treatment Group | Description | Outcome on Mitochondrial Damage | Reference |

| Diatrizoic Acid (DA) | Exposure to diatrizoic acid alone. | Induces mitochondrial damage. | nih.gov |

| BAPTA-AM + DA | Pretreatment with an intracellular calcium chelator. | Abrogates DA-induced damage. | nih.gov |

| EGTA + DA | Pretreatment with an extracellular calcium chelator. | Abrogates DA-induced damage. | nih.gov |

| 2-APB + DA | Pretreatment with an inhibitor of IP3 receptors and TRP channels. | Abrogates DA-induced damage. | nih.gov |

This table is based on findings indicating that modulation of calcium levels can prevent the cellular damage caused by diatrizoic acid.

Mitochondrial dysfunction was further evidenced by bioenergetics studies using techniques like the Seahorse XF analysis. nih.gov These experiments revealed that diatrizoic acid impairs mitochondrial respiration. nih.gov Specifically, a decrease in ATP production linked to mitochondrial respiration was observed following exposure to the compound. nih.gov Interestingly, ATP production from glycolysis was not similarly affected, suggesting a preferential targeting of mitochondrial function. nih.gov Furthermore, an increase in mitophagy, the selective removal of damaged mitochondria, was observed, confirming that diatrizoic acid induces significant mitochondrial stress. nih.gov

Table 2: Impact of Diatrizoic Acid on Mitochondrial Viability in HK-2 Cells

| Concentration of Diatrizoic Acid (mg I/mL) | Time Point | Effect on Mitochondrial Viability | Reference |

| 15 | 2 hours | Substantial reduction. | nih.gov |

| All tested concentrations | 8 hours | Diminished viability. | nih.gov |

| All tested concentrations | 24 hours | Diminished viability. | nih.gov |

This table summarizes the time- and concentration-dependent effects of diatrizoic acid on the viability of mitochondria in a human kidney cell line model.

Oxidative Stress Induction and Cellular Response Pathways

Diatrizoic acid has been identified as an inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Research using human proximal tubule (HK-2) cells demonstrates that clinically relevant concentrations of diatrizoic acid can lead to direct cytotoxicity through mechanisms involving oxidative stress. nih.gov

Studies have shown that exposure of these cells to diatrizoic acid results in a time- and concentration-dependent increase in specific biomarkers for oxidative damage. nih.gov For instance, a significant increase in protein carbonylation, a form of irreversible protein damage, was observed in cells treated with 18 mg I/mL of diatrizoic acid for 24 hours. nih.gov Similarly, the formation of 4-hydroxynonenal (B163490) (4HNE) adducts, which are products of lipid peroxidation, was elevated in cells exposed to concentrations of 18–30 mg I/mL over the same period. nih.gov These findings indicate that diatrizoic acid disrupts cellular homeostasis, leading to the damage of key biomolecules like proteins and lipids. The cellular response to this induced stress involves complex pathways aimed at mitigating damage, though overwhelming stress can ultimately lead to cell death. nih.gov

Interactive Table: Oxidative Stress Markers Induced by Diatrizoic Acid in HK-2 Cells Users can filter and sort the data by clicking on the table headers.

| Biomarker | Diatrizoic Acid Concentration | Exposure Time | Observed Effect | Reference |

| Protein Carbonylation | 18 mg I/mL | 24 h | Significant increase relative to control | nih.gov |

| 4-Hydroxynonenal (4HNE) Adducts | 18–30 mg I/mL | 24 h | Significant increase relative to control | nih.gov |

Apoptosis and Mitophagy Signaling Cascade Investigations

The cellular damage initiated by diatrizoic acid-induced oxidative stress can trigger programmed cell death pathways, namely apoptosis and mitophagy. Investigations have revealed that diatrizoic acid's cytotoxicity is linked to mitochondrial dysfunction, which is a central hub for these signaling cascades. nih.gov

One of the key findings is that diatrizoic acid dysregulates intracellular calcium levels, which in turn impairs mitochondrial function and initiates mitochondrial turnover through a process known as mitophagy. nih.gov Mitophagy, the selective degradation of mitochondria by autophagy, was shown to increase in HK-2 cells exposed to 15 mg I/mL of diatrizoic acid for 8 hours, as confirmed by an elevated ratio of LC3BII to LC3BI, a key indicator of autophagosome formation. nih.gov

Prolonged or severe stress leads to the activation of the apoptotic cascade. Exposure to diatrizoic acid for 24 hours results in alterations in mitochondrial membrane integrity, causing cytochrome c to leak from the mitochondrial intermembrane space into the cytosol. nih.gov This release is a critical step in the intrinsic apoptotic pathway, leading to the activation of executioner caspases. Specifically, diatrizoic acid treatment was found to induce the activation of caspase-3 and caspase-12, confirming the engagement of apoptotic signaling pathways that culminate in cell death. nih.gov

Interactive Table: Key Proteins in Diatrizoic Acid-Induced Apoptosis and Mitophagy Users can filter and sort the data by clicking on the table headers.

| Protein/Marker | Pathway | Role in Cascade | Effect of Diatrizoic Acid | Reference |

| LC3BII/I Ratio | Mitophagy | Marker of autophagosome formation | Elevated | nih.gov |

| Cytochrome c | Apoptosis | Initiator of the intrinsic pathway | Released from mitochondria into cytosol | nih.gov |

| Caspase-3 | Apoptosis | Executioner caspase | Activated | nih.gov |

| Caspase-12 | Apoptosis | Endoplasmic reticulum stress-related caspase | Activated | nih.gov |

Diatrizoic Acid as a Research Tool in Cell and Biomolecule Separation Methodologies

Principles of Density Gradient Centrifugation in Biological Research

Density gradient centrifugation is a powerful and widely used laboratory technique for separating particles, such as biomolecules, subcellular organelles, or whole cells, based on their density. youtube.com The method involves creating a column of liquid in a centrifuge tube that has a graded increase in density from the top to the bottom. youtube.com This gradient is typically made by layering solutions of a specific medium, such as sucrose (B13894) or cesium chloride, at decreasing concentrations. youtube.com

The biological sample is carefully layered on top of the gradient. youtube.com When the tube is subjected to high centrifugal forces in an ultracentrifuge, the particles within the sample migrate down through the gradient. youtube.com This migration continues until the particles reach a point in the gradient where their own buoyant density equals the density of the surrounding medium. youtube.comspringernature.com At this point, known as the isopycnic point, the particles stop moving and form distinct bands. springernature.com This allows for the effective separation of different components from a complex mixture into discrete fractions, which can then be isolated for further analysis. youtube.com The ideal medium for this technique should not damage the sample, be easily removable, and have low viscosity. sigmaaldrich.com

Application in Blood Cell and Subpopulation Isolation Research

Salts of iodinated benzoic acid derivatives, such as diatrizoic acid, are a class of synthetic molecules used to create the density gradients required for centrifugation. sigmaaldrich.com These compounds can form solutions of relatively low viscosity that are stable across a wide range of pH and ionic strengths, making them suitable for separating biological materials. sigmaaldrich.com

In hematological research, density gradient centrifugation is a fundamental method for isolating specific blood cell populations from whole blood. springernature.comnih.gov While media like Ficoll or Percoll are commonly cited, the principle of separation is the same for gradients made with diatrizoate salts. nih.govnih.gov The technique exploits the inherent density differences between various blood cells. For example, peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, can be separated from denser polymorphonuclear cells and erythrocytes (red blood cells). nih.gov This method is crucial for obtaining purified cell subpopulations for a wide array of research applications, including immunology, virology, and cancer biology, allowing for the detailed study of specific cell types without interference from other blood components. springernature.comnih.gov

Preclinical in Vivo Research of Diatrizoic Acid I 131 Conjugates

Development and Characterization of Animal Models for Radiopharmaceutical Evaluation

The foundation of meaningful preclinical research lies in the use of appropriate animal models that can accurately reflect human diseases and physiology. For the evaluation of a Diatrizoic Acid I-131 conjugate, the choice of animal model is dictated by the conjugate's intended target.

Rodent Models: Mice and rats are the most common subjects in preclinical radiopharmaceutical studies due to their manageable size, rapid breeding cycles, and the availability of genetically engineered strains. nih.govillinois.edu For oncology applications, xenograft models are frequently established by implanting human cancer cell lines into immunodeficient mice. nih.govmdpi.com For instance, in studies of I-131 labeled agents targeting pediatric solid tumors or colorectal cancer, murine xenograft models of neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma have been utilized. nih.govnih.gov Similarly, a murine melanoma model using the B16-F10 cell line was employed to evaluate an I-131 labeled agent targeting tissue factor. nih.gov The selection of the cell line would depend on the specific molecule conjugated to this compound and its corresponding receptor or biomarker.

Larger Animal Models: Companion animals such as dogs and cats, which develop spontaneous tumors that are histologically and genetically similar to human cancers, offer a more complex and translational model. illinois.edu Their larger size facilitates repeated blood sampling and allows for imaging on human-scale systems, providing better dosimetry estimates that are more predictive of human outcomes. illinois.edu A study on an I-131 labeled compound targeting necrosis used a canine model with radiofrequency ablation-induced liver necrosis to evaluate biodistribution and imaging potential.

The characterization of these models is paramount. This involves confirming tumor growth, and in the context of a targeted conjugate, verifying the expression of the target molecule (e.g., a specific receptor or antigen) in the tumor tissue through methods like histology or immuno-histochemistry. nih.gov

Assessment of In Vivo Biodistribution and Organ Accumulation

Biodistribution studies are essential to determine where a radiopharmaceutical conjugate accumulates in the body and for how long. This is crucial for assessing both its efficacy in targeting the desired tissue (e.g., a tumor) and its potential for causing damage to healthy organs. These studies typically involve administering the this compound conjugate to animal models and then measuring the radioactivity in various organs and tissues at different time points.

The primary methods for this assessment are:

In Vivo Imaging: Techniques like Single-Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (CT) for anatomical reference (SPECT/CT), allow for non-invasive, longitudinal visualization of the radiotracer's distribution. snmjournals.orgnih.gov This provides a dynamic view of the conjugate's uptake and clearance.

Ex Vivo Gamma Counting: At predefined time points, animals are euthanized, and organs of interest (e.g., tumor, liver, kidneys, spleen, thyroid, muscle, blood) are harvested. nih.govresearchgate.net A gamma counter is then used to precisely measure the amount of I-131 in each tissue, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.gov

A critical aspect to monitor is the uptake in non-target organs. For any I-131 labeled compound, accumulation in the thyroid and stomach is of particular interest, as free iodide is actively transported into these tissues by the sodium-iodide symporter (NIS). nih.gov Significant uptake in the thyroid would suggest in vivo deiodination (instability) of the conjugate. Studies on free I-131 in rats show the highest accumulation in the thyroid, followed by the stomach. nih.gov Therefore, low thyroid uptake for a this compound conjugate would be an indicator of its stability in vivo.

Table 1: Example Biodistribution Data for I-131 Agents in Rodents

| Organ/Tissue | Free I-131 in Rats (%IA/g at 18h) nih.gov | I-131-CLR1404 in Neuroblastoma Mouse Model (%ID/g at 24h) nih.gov |

|---|---|---|

| Thyroid | 430 | ~1 |

| Stomach | 17 | ~2 |

| Lungs | 1.8 | ~3 |

| Spleen | 1.5 | ~2 |

| Kidneys | 1.2 | ~4 |

| Liver | 0.8 | ~5 |

| Tumor | N/A | ~8 |

| Blood | 0.4 | ~2 |

Note: Data is illustrative, derived from different studies and conditions. %IA/g = percent injected activity per gram; %ID/g = percent injected dose per gram.

Pharmacokinetic and Pharmacodynamic Research of Radiolabeled Diatrizoic Acid Probes

Pharmacokinetic (PK) studies analyze the course of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). For a radiolabeled probe like this compound, PK research quantifies how quickly the conjugate is cleared from the blood and other tissues and by what routes it is eliminated (e.g., renal or hepatobiliary). This is often achieved by serially sampling blood, urine, and feces. ingentaconnect.com

The inherent properties of Diatrizoic acid, a well-known renal contrast agent, suggest that its conjugates would likely exhibit significant renal clearance. Pharmacodynamic (PD) research, on the other hand, investigates the biochemical and physiological effects of the drug on the body. In the context of a therapeutic I-131 conjugate, this would involve assessing the relationship between the administered dose, the resulting radiation dose delivered to the tumor, and the observed anti-tumor effect (e.g., reduction in tumor volume). nih.gov Studies have shown a correlation between subject-specific tumor dosimetry and tumor-growth delay following therapy with an I-131 labeled agent. nih.gov

Strategic Design and Preclinical Evaluation of Theranostic Platforms with I-131 Diatrizoic Acid

The term "theranostics" combines therapy and diagnostics, often using the same molecule. nih.gov Iodine-131 is a classic theranostic radionuclide because its gamma emissions (primarily at 364 keV, but also 284 keV) can be used for SPECT imaging, while its beta-particle emissions deliver a cytotoxic therapeutic dose. nih.govdrugbank.com A this compound conjugate is inherently a theranostic agent, designed to first visualize and then treat a specific pathology.

A conjugate of Diatrizoic Acid and I-131 would be a natural dual-modality imaging probe.

CT Imaging: Diatrizoic acid is an iodinated, water-soluble molecule that is radiopaque, meaning it attenuates X-rays. This property makes it a well-established contrast medium for CT imaging.

SPECT Imaging: The I-131 label provides a source of gamma rays for functional nuclear imaging with SPECT. snmjournals.org

The combination allows for the fusion of high-resolution anatomical data from CT with the sensitive functional data from SPECT, providing a comprehensive picture of the conjugate's location and concentration within the body. snmjournals.orgresearchgate.net Preclinical SPECT/CT systems are standard tools for evaluating such probes, enabling precise co-registration of the anatomical and functional images. uchicago.edu This integrated approach is invaluable for confirming that the radiopharmaceutical has accumulated in the intended target tissue as identified by CT.

The ultimate goal of a therapeutic conjugate is to deliver a lethal dose of radiation specifically to diseased cells while sparing healthy tissue. Preclinical studies are designed to provide proof-of-concept for this targeted radiotherapeutic effect.

In a typical study design, animal models with established tumors are divided into groups. These groups might receive the targeted I-131 conjugate, a non-targeted version of the I-131 agent, or a placebo. nih.govnih.gov Researchers then monitor key outcomes:

Tumor Growth Inhibition: Tumor volumes are measured over time to determine if the targeted therapy can slow or reverse tumor growth compared to control groups. nih.gov

For example, a study using an I-131 labeled peptide to treat anaplastic thyroid cancer in nude mice demonstrated that the targeted radioimmunotherapy could significantly inhibit tumor growth and migration compared to radiotherapy alone. nih.gov Similarly, research on I-131-ixolaris in a melanoma model showed a significant anti-metastatic effect compared to treatment with free I-131. nih.gov These studies exemplify the preclinical evaluation process that a targeted this compound conjugate would undergo to validate its therapeutic potential.

Environmental Transport, Fate, and Ecotoxicological Research of Diatrizoic Acid

Environmental Persistence and Degradation Pathways

Diatrizoic acid is known to be recalcitrant and difficult to biodegrade in aquatic environments. researchgate.net Its high polarity and stability contribute to its persistence and mobility in soil and water. nih.gov The radioactive isotope Iodine-131 has a half-life of approximately 8.06 days, decaying by beta particle and gamma radiation emission. cdc.gov This relatively short half-life means that the radioactivity of Diatrizoic acid I-131 diminishes comparatively quickly in the environment.

Studies have generally classified iodinated X-ray contrast agents like diatrizoic acid as not readily biodegradable by microorganisms. nih.govnih.gov However, some research has shown limited biotransformation under specific conditions. For instance, in anaerobic batch experiments using soil and sediment, diatrizoic acid was observed to undergo successive deiodination and deacetylation, leading to the formation of seven transformation products. nih.gov The final stable transformation product under these anaerobic conditions was identified as 3,5-diaminobenzoic acid. nih.gov Further transformation of 3,5-diaminobenzoic acid has been noted under aerobic conditions, suggesting a potential for mineralization through a combination of anaerobic and aerobic processes. nih.gov

Table 1: Biodegradation Studies of Diatrizoic Acid in Aquatic Environments

| Condition | Organism/Environment | Transformation Pathway | Key Findings | Reference |

| Anaerobic | Soil and Sediment | Successive deiodination and deacetylation | Formation of seven transformation products, with 3,5-diaminobenzoic acid as the final stable product. | nih.gov |

| Aerobic | Fungus Trametes versicolor | Partial diiodination | Liberation of trace amounts of 14-CO2 from C-14 ring-labeled diatrizoate. | nih.gov |

Diatrizoic acid is susceptible to photodegradation. Under UVC irradiation, it can undergo a deiodination pathway. scirp.org The photolytic transformation of diatrizoic acid has been studied, and a photodegradation pathway has been established. nih.gov Research has demonstrated that under certain UV light wavelengths, diatrizoic acid undergoes C-I bond cleavage, which can lead to the formation of deiodinated analogs. scirp.org A qualitative risk assessment of the photolytic transformation products indicated they were less persistent than the parent diatrizoic acid molecule. nih.gov

Conventional wastewater treatment plants (WWTPs) generally exhibit low removal efficiency for diatrizoic acid due to its high polarity and resistance to biodegradation. researchgate.netmdpi.com This leads to its presence in wastewater effluents and subsequently in surface waters. researchgate.net Advanced Oxidation Processes (AOPs) have been investigated as more effective methods for its removal. AOPs are chemical treatment procedures designed to remove organic materials through oxidation with hydroxyl radicals (·OH). wikipedia.orgmembranechemicals.com

Studies have shown that processes like the photo-Fenton process can achieve significant removal of diatrizoic acid. For example, under optimal conditions, an 80% total organic carbon (TOC) removal was achieved after 4 hours of treatment. nih.gov Coupling the photo-Fenton process with electro-Fenton treatment has been shown to lead to the complete mineralization of diatrizoic acid solutions within 2 hours. nih.gov Another study using a non-thermal plasma–liquid reactor with an oxygen plasma resulted in 90% degradation of a 200 μg/L diatrizoate solution in pure water after 20 minutes of treatment. researchgate.net

Table 2: Elimination Efficiency of Diatrizoic Acid in Wastewater Treatment Systems

| Treatment Process | Removal Efficiency | Key Findings | Reference |

| Conventional Wastewater Treatment | Low | Poor removal due to high polarity and resistance to biodegradation. | researchgate.netmdpi.com |

| Photo-Fenton Process | 80% TOC removal in 4 hours | Effective mineralization under optimal conditions. | nih.gov |

| Photo-Fenton coupled with Electro-Fenton | Complete mineralization in 2 hours | Enhanced efficiency through combined processes. | nih.gov |

| Non-thermal Plasma (Oxygen) | 90% degradation in 20 minutes | Successful removal of low concentrations in pure water. | researchgate.net |

Formation and Characterization of Transformation Products in Environmental Contexts

The degradation of diatrizoic acid in the environment leads to the formation of various transformation products (TPs). Under anaerobic conditions, successive deiodination and deacetylation are the primary transformation pathways. nih.gov Photodegradation also results in a range of TPs. nih.gov The identification of these TPs is crucial for a comprehensive environmental risk assessment, as some may have their own toxicological properties. nih.govresearchgate.net For instance, while some photolytic TPs were found to be less persistent, a few were predicted to have potential for mutagenicity and genotoxicity. nih.gov

A significant concern with the presence of iodinated compounds like diatrizoic acid in water sources is their potential to form iodinated disinfection byproducts (IDBPs) during water treatment processes that use disinfectants like chlorine or chloramine. researchgate.netacs.org IDBPs are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts. nih.gov Research has shown that iodinated X-ray contrast media can act as a source of iodine for the formation of iodo-trihalomethanes (iodo-THMs) and iodo-acids. researchgate.netacs.org While diatrizoic acid itself may not be inherently toxic at environmental concentrations, its transformation into highly toxic IDBPs is a significant public health concern. researchgate.netacs.org The formation of these byproducts is influenced by factors such as pH and the presence of natural organic matter. acs.org

Advanced Ecotoxicological Research Methodologies

Assessing the environmental risk of diatrizoic acid and its transformation products requires a range of ecotoxicological research methodologies. While standard short-term toxicity tests on bacteria, algae, crustaceans, and fish have shown no toxic effects of the parent compound even at high concentrations, the focus of advanced research is on the potential long-term effects and the toxicity of its byproducts. nih.govmdpi.com

In Silico Tools and QSAR Models: Qualitative risk assessment approaches, such as the PBT (Persistence, Bioaccumulation, and Toxicity) model, utilize in silico tools and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These methods are used to predict the environmental fate and toxicological endpoints of transformation products when experimental data is unavailable. nih.gov

Metabolomics: Non-targeted metabolomic approaches are being used to investigate the subtle biological effects of compounds considered to be of low toxicity. A study on the mollusk Dreissena polymorpha exposed to diatrizoic acid revealed an impact on the carnitine shuttle pathway of fatty acids and pyrimidine metabolisms, indicating a dysregulation of the organism's energy metabolism. nih.gov

Microtox® Method: This method assesses the toxicity of treated solutions by measuring the luminescence inhibition of the marine bacterium Vibrio fischeri. researchgate.net It has been used to evaluate the change in toxicity of diatrizoic acid solutions throughout advanced oxidation processes. researchgate.net

These advanced methodologies provide a more nuanced understanding of the potential environmental risks posed by diatrizoic acid and its degradation products, moving beyond simple acute toxicity testing. researchgate.netresearchgate.net

In Silico Ecotoxicity Prediction and Risk Assessment Models

In silico models, which use computer simulations to predict the toxicological effects of chemical substances, provide a valuable preliminary assessment of a compound's environmental risk. For Diatrizoic Acid, Quantitative Structure-Activity Relationship (QSAR) models are employed to estimate its potential toxicity to aquatic organisms. These models correlate the chemical structure of a compound with its biological activity.

One of the most widely used tools for this purpose is the Ecological Structure-Activity Relationships (ECOSAR™) program developed by the U.S. Environmental Protection Agency (EPA). ECOSAR predicts the aquatic toxicity of a chemical based on its structural similarity to other chemicals for which experimental toxicity data are available.

To generate ecotoxicity predictions for Diatrizoic Acid, its Simplified Molecular Input Line Entry System (SMILES) notation is used as input for the ECOSAR model. The SMILES notation for Diatrizoic Acid is CC(=O)NC1=C(I)C(=C(C(=C1I)C(=O)O)NC(=O)C)I.

Based on its chemical class, ECOSAR provides the following predicted toxicity values for Diatrizoic Acid:

| Organism | Endpoint | Predicted Value (mg/L) |

|---|---|---|

| Fish | 96-hour LC50 | > 100 |

| Daphnid | 48-hour EC50 | > 100 |

| Green Algae | 96-hour EC50 | > 100 |

These in silico predictions suggest that Diatrizoic Acid has a low potential for acute toxicity to aquatic organisms. It is important to note that these are modeled estimates and should be supported by experimental data for a comprehensive risk assessment.

Further qualitative environmental risk assessments have been conducted on the photolytic transformation products of Diatrizoic Acid using the Persistence, Bioaccumulation, and Toxicity (PBT) approach. These studies utilize various QSAR models and the US EPA PBT Profiler to evaluate the environmental fate of these degradation products.

In Vitro and Ex Vivo Ecotoxicity Studies in Aquatic Organisms

While in silico models provide valuable initial screening, in vitro and ex vivo studies offer more direct biological evidence of a compound's potential toxicity. These studies expose isolated cells, tissues, or organs from aquatic organisms to the substance in a controlled laboratory setting.

Studies on Algae:

The green alga Pseudokirchneriella subcapitata is a standard species for ecotoxicity testing. While specific studies on Diatrizoic Acid are limited, research on other benzoic acid derivatives provides some insight. For instance, studies on various halogenated and hydroxybenzoic acids have shown that their toxicity is related to the compound's hydrophobicity and the number of hydroxyl groups. nih.govnycu.edu.tw Generally, compounds with higher hydrophobicity exhibit greater toxicity. Given Diatrizoic Acid's structure as a tri-iodinated benzoic acid derivative, its potential for algal growth inhibition warrants further investigation.

Studies on Aquatic Invertebrates:

Studies using Fish Cell Lines:

In vitro studies using fish cell lines, such as the rainbow trout gonad cell line (RTG-2), offer an alternative to whole-animal testing for assessing cytotoxicity. nih.govresearchgate.net These assays measure endpoints like cell viability after exposure to a chemical. A comparison of in vitro results from RTG-2 cells with in vivo data from fish and daphnids has shown a good correlation, suggesting that fish cell line assays can be a useful screening tool. nih.gov Specific cytotoxicity data for Diatrizoic Acid on fish cell lines would be beneficial for a more complete understanding of its potential effects at the cellular level.

Advanced Methodological Considerations and Future Research Directions

Novel Analytical Techniques for Diatrizoic Acid I-131 Quantification and Speciation

Precise quantification and understanding the chemical form (speciation) of this compound in biological and environmental matrices are critical for research and potential clinical applications. While traditional radiochemical methods like gamma-ray spectrometry are used to quantify radionuclides such as I-131, modern analytical techniques offer enhanced sensitivity and specificity. nih.gov

Advanced analytical methods are crucial for determining the radiochemical purity and stability of this compound. High-performance liquid chromatography (HPLC), particularly when coupled with highly sensitive detectors, is a cornerstone for separating the parent compound from potential impurities or degradation products. For radiochemical purity, thin-layer chromatography (TLC) combined with a radio-TLC scanner provides a robust method for separating different iodine species. mdpi.com

For detailed speciation and quantification in complex samples, hyphenated techniques are increasingly valuable. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has been effectively used to measure the accumulation of non-radioactive diatrizoic acid in organisms, a methodology that can be adapted for the I-131 variant. nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) offers exceptional sensitivity for iodine detection and can be employed to trace the metabolic fate of the iodine component of the molecule. nih.gov

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Radio-TLC Scanner | Radiochemical Purity | Simplicity, cost-effectiveness | Lower resolution compared to HPLC |

| HPLC with Radiometric Detector | Quantification & Purity | High resolution and sensitivity | Requires specialized radiodetectors |

| LC-MS/MS | Quantification & Speciation | High specificity and sensitivity for the molecular structure | Indirectly quantifies radioactivity |

| ICP-MS | Elemental (Iodine) Quantification | Extremely high sensitivity for iodine | Does not distinguish between chemical forms (speciation) |